4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol
CAS No.: 940057-42-1
Cat. No.: VC14462129
Molecular Formula: C18H14N4O
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940057-42-1 |
|---|---|
| Molecular Formula | C18H14N4O |
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | 4-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol |
| Standard InChI | InChI=1S/C18H14N4O/c23-15-8-6-13(7-9-15)12-18-20-19-17-11-10-16(21-22(17)18)14-4-2-1-3-5-14/h1-11,23H,12H2 |
| Standard InChI Key | ZGJYGQLGSXWEMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN3C(=NN=C3CC4=CC=C(C=C4)O)C=C2 |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 4-[(6-phenyl- triazolo[4,3-b]pyridazin-3-yl)methyl]phenol, reflects its hybrid structure combining a triazolo[4,3-b]pyridazine system with a para-substituted phenol . The molecular formula C₁₈H₁₄N₄O corresponds to a molecular weight of 302.3 g/mol, as calculated by PubChem’s computational tools . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| InChIKey | ZGJYGQLGSXWEMY-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN3C(=NN=C3CC4=CC=C(C=C4)O)C=C2 | |
| CAS Registry | 940057-42-1 |
The SMILES string delineates the triazolo-pyridazine core (C2=NN3C(=NN=C3CC4=...) fused to a phenyl group (C=C1) and a phenolic moiety (C=C(C=C4)O).
Physicochemical Characteristics
Synthesis and Reactivity
Synthetic Pathways
Though explicit protocols for this compound are scarce, analogous triazolo[4,3-b]pyridazines are typically synthesized via cyclocondensation reactions. A plausible route involves:
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Formation of the pyridazine core: Condensation of hydrazine derivatives with diketones or their equivalents .
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Triazole ring closure: Oxidative cyclization using agents like lead tetraacetate or hypervalent iodine .
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Phenolic incorporation: Alkylation or Mitsunobu reaction to introduce the hydroxyphenylmethyl group .
A related synthesis of 6-(4-chlorophenyl)-[1, triazolo[4,3-b]triazine-3-thiol employed thiomethylpyridine intermediates under acidic conditions, suggesting adaptability for phenolic analogs .
Derivative Development
Structural modifications often target the phenolic -OH or phenyl substituent to modulate activity. For instance, 4g (a methylthio analog) demonstrated enhanced kinase inhibition compared to parent scaffolds . Such tweaks improve pharmacokinetic profiles without compromising target engagement.
Pharmacological Applications
Anticancer Activity
Recent studies position triazolo[4,3-b]pyridazines as dual inhibitors of c-Met and Pim-1 kinases, critical oncogenic drivers . In the NCI-60 panel screen, derivative 4g exhibited a mean growth inhibition (GI%) of 55.84% across 60 cancer cell lines, surpassing reference compounds . Key findings include:
| Parameter | Value (Compound 4g) | Reference |
|---|---|---|
| c-Met IC₅₀ | 0.163 ± 0.01 μM | |
| Pim-1 IC₅₀ | 0.283 ± 0.01 μM | |
| Apoptosis Induction | 29.61-fold increase vs. control |
Mechanistically, 4g arrested MCF-7 breast cancer cells in the S-phase and upregulated caspase-9, implicating mitochondrial apoptosis pathways . Downregulation of p-PI3K, p-AKT, and p-mTOR further suggests PI3K/Akt/mTOR axis modulation .
Structural Insights from Docking Studies
Molecular docking revealed that 4g occupies the ATP-binding pocket of c-Met, forming hydrogen bonds with Met1160 and hydrophobic interactions with Tyr1159 . Similar binding modes in Pim-1 explain its dual inhibitory profile, underscoring the pharmacophoric versatility of the triazolo-pyridazine scaffold.
Comparative Analysis with Analogues
Activity Trends
Replacing the phenolic -OH with methylthio (-SMe) enhanced both potency and selectivity, as seen in 4g versus 4a . Conversely, bromine or chlorine substituents on the phenyl ring improved target affinity but compromised solubility .
Patent Landscape
While US4230705A details anxiolytic applications for 6-phenyl-triazolopyridazines, the exact compound remains unexplored in this context . Nonetheless, structural parallels suggest potential GABAergic modulation merits investigation.
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